

preparing hVEGF-IN-1 stock solution in DMSO

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Compound of Interest

Compound Name: hVEGF-IN-1

Cat. No.: B2554011

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Application Notes: hVEGF-IN-1

Introduction

hVEGF-IN-1 is a quinazoline derivative that functions as a potent and specific inhibitor of human vascular endothelial growth factor A (VEGF-A) expression.^[1] Unlike traditional kinase inhibitors that target the VEGF receptor, **hVEGF-IN-1** acts at the translational level. It specifically binds to a G-rich sequence in the internal ribosome entry site A (IRES-A) of VEGF-A mRNA.^{[1][2]} This interaction destabilizes the G-quadruplex structure, thereby repressing the cap-independent translation of VEGF-A.^[1] By decreasing the synthesis of VEGF-A protein, **hVEGF-IN-1** effectively hinders tumor cell migration and suppresses tumor growth, making it a valuable tool for research in oncology and angiogenesis.^{[1][3]}

Mechanism of Action

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in both vasculogenesis and angiogenesis (the formation of new blood vessels).^{[4][5]} The VEGF signaling cascade is initiated by the binding of VEGF ligands to VEGF receptors (VEGFRs), which are receptor tyrosine kinases located on the cell surface.^{[4][5][6]} This binding triggers receptor dimerization, autophosphorylation, and the activation of multiple downstream signaling pathways, including the PI3K/Akt, PLCγ/PKC, and Ras/MAPK pathways, which ultimately promote endothelial cell proliferation, survival, migration, and vascular permeability.^{[4][5][7]} **hVEGF-IN-1** inhibits the initial production of the VEGF-A ligand, thereby preventing the activation of this entire downstream cascade.

Applications

- **Anti-Angiogenesis Research:** Studying the effects of inhibiting VEGF-A production on endothelial cell tube formation and migration.
- **Oncology Research:** Investigating the impact of reduced VEGF-A levels on tumor growth, vascularization, and metastasis in various cancer models, such as breast cancer.[\[3\]](#)
- **Drug Development:** Serving as a reference compound or starting point for the development of novel therapeutics targeting protein translation in cancer.

Physicochemical and Solubility Data

The quantitative data for **hVEGF-IN-1** are summarized in the table below. Note the variation in reported solubility in DMSO across different suppliers; it is recommended to use fresh, moisture-free DMSO for the best results, as absorbed moisture can reduce solubility.[\[1\]](#)

Property	Value	Source(s)
CAS Number	1637443-98-1	[3] [8]
Molecular Formula	C ₃₄ H ₄₃ N ₇ O ₂	[3]
Molecular Weight	581.75 g/mol (or 581.8 g/mol)	[3] [8]
Solubility in DMSO	2 mg/mL (~3.4 mM) to 25 mg/mL (~43.0 mM)	[1] [3]
Solubility in Ethanol	25 mg/mL (~43.0 mM) to 50 mg/mL (~85.9 mM)	[3] [8]
Solubility in Water	Insoluble	[1] [8]
Appearance	Solid	[3]
Storage	Store at -20°C for long-term stability (≥ 4 years)	[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM hVEGF-IN-1 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a standard concentration for in vitro experiments that is well within the compound's solubility limits.

Materials and Equipment

- **hVEGF-IN-1** powder (CAS 1637443-98-1)
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Microcentrifuge tubes or amber glass vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Sonicator (optional, for aiding dissolution)
- Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure

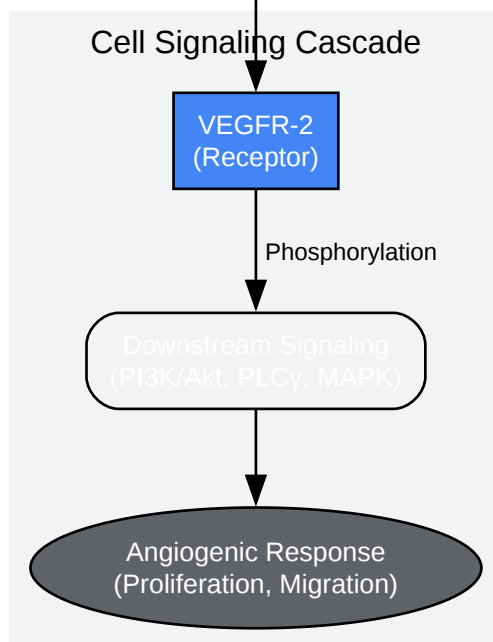
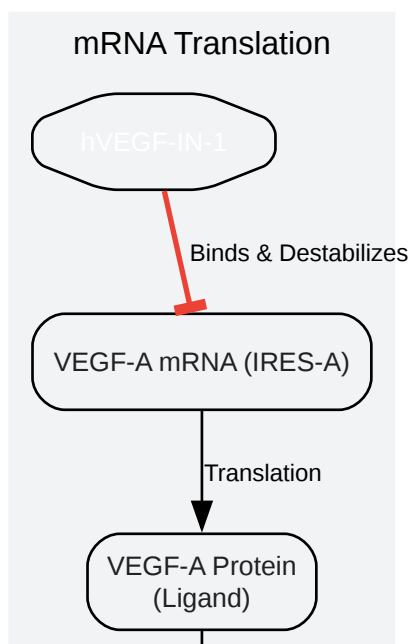
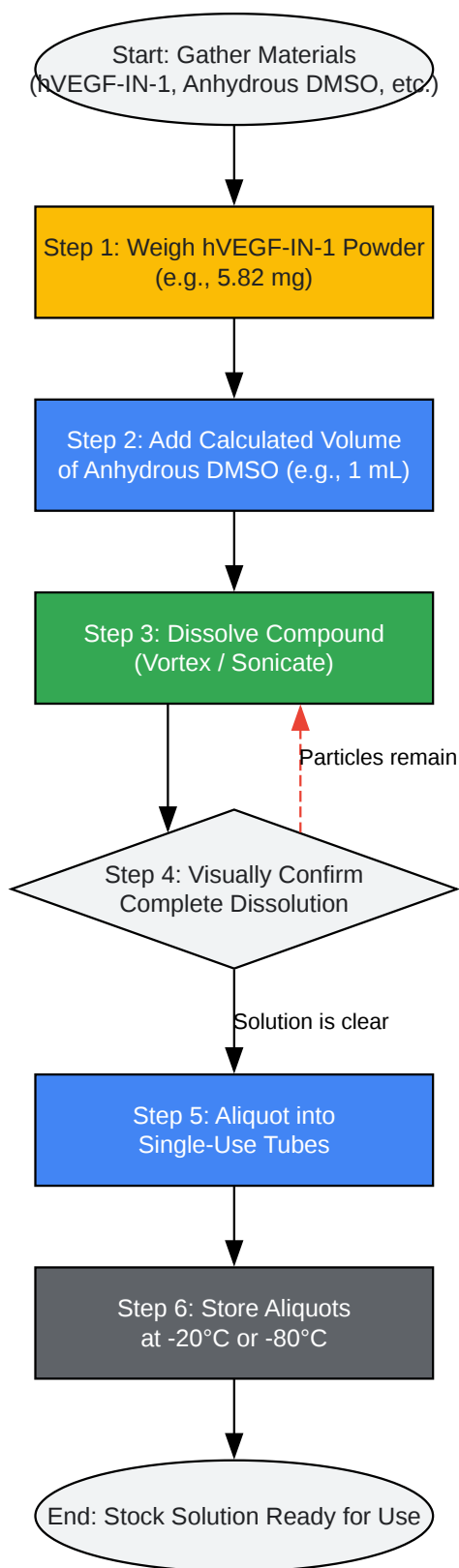
- Pre-calculation: Determine the required mass of **hVEGF-IN-1** and volume of DMSO. To prepare 1 mL of a 10 mM stock solution:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 581.75 \text{ g/mol} \times 1000 \text{ mg/g}$
 - $\text{Mass} = 5.82 \text{ mg}$
- Weighing: Carefully weigh out 5.82 mg of **hVEGF-IN-1** powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.
 - Note: For different volumes, adjust the mass and DMSO volume accordingly (e.g., for 500 μL , use 2.91 mg of powder).

- Solubilization: Add 1.0 mL of anhydrous DMSO to the tube containing the **hVEGF-IN-1** powder.
- Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to facilitate the process. Visually inspect the solution against a light source to ensure no solid particles remain.
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.
- Storage: Clearly label all aliquots with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots in a light-protected box at -20°C or -80°C for long-term storage. The stability is reported to be at least 4 years under proper storage conditions.[\[3\]](#)

Safety Precautions

- **hVEGF-IN-1** is a bioactive chemical. Handle with care, and always wear appropriate PPE.
- Work in a well-ventilated area or a chemical fume hood when handling DMSO and the powdered compound.
- Consult the Safety Data Sheet (SDS) for **hVEGF-IN-1** before use for complete safety and handling information.

Visualizations



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